molecular formula C15H21BrN2OS B5056927 2-(1,3-benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide

2-(1,3-benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide

Cat. No.: B5056927
M. Wt: 357.3 g/mol
InChI Key: CQQPSNBYOLVSGA-UHFFFAOYSA-M
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Description

2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide is a chemical compound that belongs to the benzothiazolium family. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide typically involves the reaction of benzothiazole derivatives with N,N-dipropylacetamide in the presence of a brominating agent. The reaction conditions often require a solvent such as toluene or dichloromethane and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of corresponding halide derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound may also act as a fluorescent probe, binding to target molecules and emitting fluorescence upon excitation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
  • 3-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
  • 3-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate

Uniqueness

2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide is unique due to its specific structural features, such as the presence of the dipropylacetamide group, which can enhance its solubility and reactivity. This compound’s ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable chemical in scientific research.

Properties

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-N,N-dipropylacetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N2OS.BrH/c1-3-9-16(10-4-2)15(18)11-17-12-19-14-8-6-5-7-13(14)17;/h5-8,12H,3-4,9-11H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPSNBYOLVSGA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C[N+]1=CSC2=CC=CC=C21.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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